molecular formula C20H17ClO3 B11152771 9-[(3-chlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

9-[(3-chlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B11152771
M. Wt: 340.8 g/mol
InChI Key: DWTHRNFMUYOVTI-UHFFFAOYSA-N
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Description

9-[(3-CHLOROPHENYL)METHOXY]-7-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is a synthetic organic compound that belongs to the class of chromenone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromenone core fused with a cyclopentane ring and substituted with a 3-chlorophenylmethoxy group and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(3-CHLOROPHENYL)METHOXY]-7-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE typically involves the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate diketone under acidic conditions.

    Cyclopentane Ring Formation: The cyclopentane ring is introduced via a cyclization reaction, often using a Lewis acid catalyst.

    Substitution with 3-Chlorophenylmethoxy Group: The 3-chlorophenylmethoxy group is introduced through a nucleophilic substitution reaction, where the chromenone derivative reacts with 3-chlorobenzyl chloride in the presence of a base.

    Methylation: The final step involves the methylation of the chromenone derivative using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromenone core, converting it to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

9-[(3-CHLOROPHENYL)METHOXY]-7-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 9-[(3-CHLOROPHENYL)METHOXY]-7-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-Chlorophenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
  • 3-[(4-Chlorophenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

Uniqueness

Compared to similar compounds, 9-[(3-CHLOROPHENYL)METHOXY]-7-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE exhibits unique structural features, such as the presence of a methyl group and a cyclopentane ring, which may contribute to its distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C20H17ClO3

Molecular Weight

340.8 g/mol

IUPAC Name

9-[(3-chlorophenyl)methoxy]-7-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C20H17ClO3/c1-12-8-17(23-11-13-4-2-5-14(21)10-13)19-15-6-3-7-16(15)20(22)24-18(19)9-12/h2,4-5,8-10H,3,6-7,11H2,1H3

InChI Key

DWTHRNFMUYOVTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC4=CC(=CC=C4)Cl

Origin of Product

United States

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